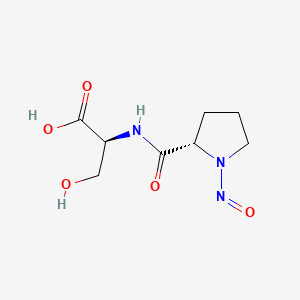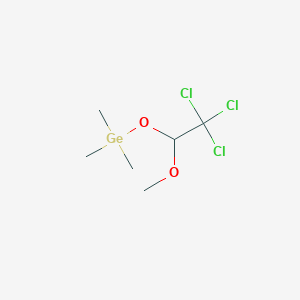
Trimethyl(2,2,2-trichloro-1-methoxyethoxy)germane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl(2,2,2-trichloro-1-methoxyethoxy)germane is a chemical compound that contains a total of 25 atoms, including 13 hydrogen atoms, 6 carbon atoms, 2 oxygen atoms, and 3 chlorine atoms . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Análisis De Reacciones Químicas
Trimethyl(2,2,2-trichloro-1-methoxyethoxy)germane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also be performed, altering the oxidation state of the germanium atom.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Aplicaciones Científicas De Investigación
Trimethyl(2,2,2-trichloro-1-methoxyethoxy)germane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other germanium-containing compounds.
Biology: The compound’s unique properties make it useful in biological studies, particularly in understanding the behavior of germanium compounds in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific uses in medicine are still under investigation.
Mecanismo De Acción
The mechanism by which Trimethyl(2,2,2-trichloro-1-methoxyethoxy)germane exerts its effects involves interactions with molecular targets and pathways. The compound’s structure allows it to interact with various biological molecules, potentially affecting cellular processes. detailed mechanisms and specific molecular targets are still being studied .
Comparación Con Compuestos Similares
Trimethyl(2,2,2-trichloro-1-methoxyethoxy)germane can be compared with other similar compounds, such as:
Trimethylgermane: Lacks the trichloro and methoxyethoxy groups, resulting in different chemical properties.
Trichlorogermane: Contains trichloro groups but lacks the methoxyethoxy group, leading to different reactivity.
Methoxyethoxygermane: Contains the methoxyethoxy group but lacks the trichloro groups, affecting its chemical behavior.
These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity.
Propiedades
Número CAS |
89927-37-7 |
|---|---|
Fórmula molecular |
C6H13Cl3GeO2 |
Peso molecular |
296.2 g/mol |
Nombre IUPAC |
trimethyl-(2,2,2-trichloro-1-methoxyethoxy)germane |
InChI |
InChI=1S/C6H13Cl3GeO2/c1-10(2,3)12-5(11-4)6(7,8)9/h5H,1-4H3 |
Clave InChI |
FHCDSQQQMBOFFS-UHFFFAOYSA-N |
SMILES canónico |
COC(C(Cl)(Cl)Cl)O[Ge](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,2S)-1-[Difluoro(iodo)methyl]-2-iodocyclohexane](/img/structure/B14386222.png)
![{[(2,3-Dimethylbut-3-en-2-yl)oxy]methyl}benzene](/img/structure/B14386228.png)

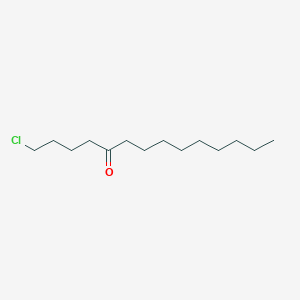

![2-Chloro-3-nitro-4-[3-(trifluoromethyl)phenoxy]benzene-1-sulfonamide](/img/structure/B14386263.png)
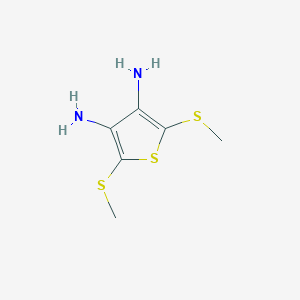
![1,1'-[(5-Methoxypentane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14386269.png)
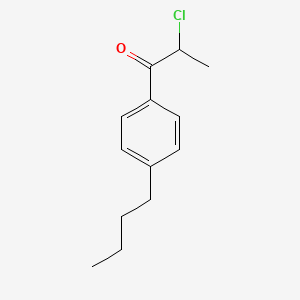


![1-Bromo-5-[1-(2,4-dimethoxyphenyl)ethyl]-2,4-dimethoxybenzene](/img/structure/B14386287.png)
![2-(3-Nitrophenyl)-4-phenylbenzo[h]quinoline-10-sulfonic acid](/img/structure/B14386293.png)
